molecular formula C14H25NO3S B2667334 2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone CAS No. 1448031-15-9

2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2667334
CAS No.: 1448031-15-9
M. Wt: 287.42
InChI Key: LJPNLBFQNACXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a synthetic organic compound that features a cyclohexyl group, a piperidine ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the cyclohexyl group.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The piperidine ring and the methylsulfonyl group are key functional groups that enable the compound to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylsulfonyl)piperidin-1-yl)ethanone: Similar structure but lacks the cyclohexyl group.

    2-(4-Methylsulfonyl)piperidin-1-yl)propanone: Similar structure with a propanone group instead of ethanone.

    Cyclohexylpiperidine: Lacks the methylsulfonyl group.

Uniqueness

2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is unique due to the combination of the cyclohexyl group, piperidine ring, and methylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and development .

Properties

IUPAC Name

2-cyclohexyl-1-(4-methylsulfonylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3S/c1-19(17,18)13-7-9-15(10-8-13)14(16)11-12-5-3-2-4-6-12/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPNLBFQNACXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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